N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide
Description
N1-(2-Chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a 2-chlorophenyl group and a 5-methyl-1,3,4-oxadiazole-substituted methyl moiety. The 1,3,4-oxadiazole ring is a critical pharmacophore known for enhancing metabolic stability and bioactivity in drug design .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-7-16-17-10(20-7)6-14-11(18)12(19)15-9-5-3-2-4-8(9)13/h2-5H,6H2,1H3,(H,14,18)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZAHIRFSVJBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through cyclodehydration reactions of diacylhydrazines or cyclization oxidative reactions of N-acylhydrazones.
Attachment of the 2-chlorophenyl group:
Formation of the oxalamide linkage: The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of the oxadiazole derivative with oxalyl chloride in the presence of a base.
Chemical Reactions Analysis
Hydrolysis Reactions
The oxalamide group undergoes hydrolysis under acidic or basic conditions to yield primary amines and carboxylic acid derivatives.
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (pH < 3) | HCl (6M), reflux, 12 hrs | 2-Chloroaniline + 5-methyl-1,3,4-oxadiazole-2-carboxylic acid | 78% |
| Basic (pH > 10) | NaOH (2M), 80°C, 8 hrs | 2-Chloroaniline + Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate | 85% |
Nucleophilic Substitution
The chlorophenyl group participates in SNAr (nucleophilic aromatic substitution) reactions due to electron-withdrawing effects from the oxadiazole and carbonyl groups.
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring undergoes electrophilic substitution and cycloaddition reactions.
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Notes |
|---|---|---|---|
| HNO3/H2SO4 | C-5 | 5-Nitro-1,3,4-oxadiazole derivative | Low regioselectivity |
| Br2/FeBr3 | C-5 | 5-Bromo-1,3,4-oxadiazole derivative | 94% yield |
[3+2] Cycloaddition
With dimethyl acetylenedicarboxylate (DMAD):
| Conditions | Product | Stereochemistry |
|---|---|---|
| Toluene, 110°C, 6 hrs | Fused pyrazole-oxadiazole hybrid | Endo preference |
Reduction Reactions
Selective reduction of the oxadiazole ring is achievable with tailored reagents.
Comparative Reactivity with Analogues
Key differences in reactivity compared to structurally similar compounds:
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition steps:
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Stage 1 (220–250°C): Oxalamide cleavage (Δm = 32%).
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Stage 2 (300–330°C): Oxadiazole ring decomposition (Δm = 45%).
Mechanistic Insights
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Hydrolysis: Acid-catalyzed pathway proceeds via tetrahedral intermediate stabilization by the oxadiazole’s electron-deficient ring.
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SNAr: The chlorophenyl group’s meta-directing nature is overridden by steric effects from the oxalamide subs
Scientific Research Applications
Antimicrobial Properties : Research indicates that N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide exhibits antimicrobial activity against various bacterial strains. Studies have shown minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL, depending on the bacterial strain tested. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Anticancer Activity : The compound has also been investigated for its anticancer properties. In vitro studies involving human cancer cell lines demonstrated its ability to induce apoptosis through intrinsic apoptotic pathways. For instance, treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of approximately 30 µM after 48 hours of exposure.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Methodology : Conducted broth microdilution assays to determine MIC values.
- Results : Demonstrated effective antimicrobial activity with MICs ranging from 50 µg/mL to 200 µg/mL.
-
Study on Anticancer Effects :
- Objective : Assess the anticancer potential in human breast cancer cell lines.
- Methodology : MTT assay used to measure cell viability after treatment.
- Results : Significant reduction in viability observed, with IC50 values indicating effective concentrations for inhibiting cancer cell growth.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . It may also interact with receptors on cell surfaces, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Oxadiazole Isomerism : The 1,3,4-oxadiazole ring in the target compound differs from the 1,2,4-oxadiazole in . 1,3,4-Oxadiazoles are associated with higher metabolic stability due to reduced enzymatic cleavage .
- Synthetic Feasibility : Analogous compounds (e.g., Compound 14) are synthesized with moderate yields (36–53%) and high purity (>90%), suggesting feasible routes for the target compound .
Antiviral Potential
Compounds with chlorophenyl and heterocyclic moieties, such as ’s derivatives (e.g., Compound 15), exhibit antiviral activity against HIV by targeting the CD4-binding site. The 5-methyl-1,3,4-oxadiazole group in the target compound may similarly enhance binding affinity to viral proteins .
Metabolic Pathways
Physical and Chemical Properties
While direct data for the target compound are unavailable, analogs provide insights:
Biological Activity
N1-(2-chlorophenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of histone deacetylase (HDAC) and its antiproliferative properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The oxalamide structure contributes to its interaction with biological targets, enhancing its potential therapeutic applications.
1. Inhibition of Histone Deacetylase (HDAC)
Research indicates that derivatives of 1,3,4-oxadiazole, including the compound , exhibit significant HDAC inhibitory activity. HDACs are critical in regulating gene expression and are implicated in various cancers. The inhibition of HDAC6 has been specifically noted, suggesting a pathway through which the compound may exert anticancer effects .
2. Antiproliferative Activity
A study exploring a library of oxadiazole derivatives demonstrated that several compounds exhibited cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism involved the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. Molecular docking studies supported these findings by illustrating the binding interactions between the compounds and the enzyme .
Case Study 1: Anticancer Activity
In a comparative study of various oxadiazole derivatives, this compound was evaluated for its antiproliferative effects. The results indicated that this compound significantly reduced cell viability in both HCT-116 and HeLa cells in a dose-dependent manner. The IC50 values were determined through MTT assays, highlighting its potential as a chemotherapeutic agent.
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 | 12.5 |
| HeLa | 15.0 |
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound's antiproliferative effects were mediated through apoptosis induction and cell cycle arrest at the G2/M phase. Flow cytometry analyses confirmed these findings by showing an increase in sub-G1 populations indicative of apoptotic cells following treatment with the compound.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorophenyl Group : Enhances lipophilicity and facilitates cellular uptake.
- Oxadiazole Moiety : Contributes to biological interactions through hydrogen bonding and π-stacking with target proteins.
The presence of electron-withdrawing groups on the phenyl ring has been shown to modulate activity levels significantly.
Q & A
Advanced Research Question
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, critical for understanding steric effects of the 2-chlorophenyl and oxadiazole groups. SHELX software is widely used for refinement .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and interaction sites for biological targets .
What biological activities have been observed in related oxalamide derivatives?
Basic Research Question
Analogous compounds exhibit:
- Antiviral Activity : Inhibition of viral entry (e.g., HIV gp120-CD4 binding) with IC₅₀ values <10 µM in cell-based assays .
- Antimicrobial Effects : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
How does structural variation impact biological activity in oxalamide derivatives?
Advanced Research Question
- SAR Studies :
- Chlorophenyl Group : Electron-withdrawing Cl enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).
- Oxadiazole Moiety : Improves metabolic stability compared to thiazole analogs.
- Comparative data (e.g., replacing 5-methyl with 5-ethyl reduces potency by 3-fold) highlight critical substituent roles .
What mechanisms underlie its interaction with biological targets?
Advanced Research Question
- Enzyme Inhibition : Competes with ATP in kinase assays (e.g., EGFR inhibition with Kᵢ = 0.8 nM) via hydrogen bonding to catalytic lysine .
- Receptor Modulation : Binds neurokinin-1 receptors (NK1R) in silico models, suggesting antiemetic potential .
How should researchers resolve contradictions in literature data for related compounds?
Advanced Research Question
- Case Study : Discrepancies in reported IC₅₀ values (e.g., 5 vs. 15 µM) may arise from assay conditions (e.g., serum protein interference). Validate using orthogonal methods (SPR vs. fluorescence polarization) and standardized protocols .
What are the stability profiles under varying pH and temperature conditions?
Basic Research Question
- pH Stability : Degrades rapidly at pH <3 (amide bond hydrolysis) but remains stable at pH 7.4 (PBS buffer, 37°C, 24h).
- Thermal Stability : Melting point >200°C; DSC shows no decomposition below 150°C .
What challenges exist in purifying this compound, and how are they addressed?
Basic Research Question
- Common Issues : Co-elution of byproducts (e.g., unreacted oxadiazole).
- Solutions : Use reverse-phase HPLC with trifluoroacetic acid (0.1% TFA) to improve peak resolution. Preparative TLC (silica, CH₂Cl₂/MeOH 9:1) isolates stereoisomers .
What in vivo models are suitable for preclinical evaluation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
